Cas no 1352806-42-8 (Temsavir-D5)

Temsavir-D5 structure
Temsavir-D5 structure
商品名:Temsavir-D5
CAS番号:1352806-42-8
MF:C24H23N7O4
メガワット:473.483924150467
CID:5043259

Temsavir-D5 化学的及び物理的性質

名前と識別子

    • Temsavir-D5
    • インチ: 1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3
    • InChIKey: QRPZBKAMSFHVRW-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CNC2=C(N3C=NC(C)=N3)N=CC(OC)=C12)(=O)C(N1CCN(C(C2C([H])=C([H])C([H])=C([H])C=2[H])=O)CC1)=O

Temsavir-D5 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T017902-5mg
Temsavir-D5
1352806-42-8
5mg
$994.00 2023-05-17
TRC
T017902-10mg
Temsavir-D5
1352806-42-8
10mg
$1745.00 2023-05-17
TRC
T017902-1mg
Temsavir-D5
1352806-42-8
1mg
$224.00 2023-05-17
TRC
T017902-50mg
Temsavir-D5
1352806-42-8
50mg
$ 9200.00 2023-09-06

Temsavir-D5 関連文献

Temsavir-D5に関する追加情報

Temsavir-D5 (CAS No. 1352806-42-8): A Comprehensive Overview

Temsavir-D5 (CAS No. 1352806-42-8) is a deuterated analog of Temsavir, a potent and selective inhibitor of the HIV-1 attachment process. This compound has gained significant attention in the field of antiviral research due to its unique mechanism of action and improved pharmacokinetic properties. In this comprehensive overview, we will delve into the chemical structure, biological activity, and potential therapeutic applications of Temsavir-D5.

Chemical Structure and Synthesis

Temsavir-D5 is a deuterated derivative of Temsavir, which is a small molecule inhibitor of the HIV-1 attachment process. The introduction of deuterium atoms at specific positions in the molecule significantly alters its metabolic stability, leading to improved pharmacokinetic properties. The chemical structure of Temsavir-D5 is characterized by a complex arrangement of aromatic rings and functional groups, which are crucial for its high affinity and selectivity towards the HIV-1 envelope glycoprotein gp120.

The synthesis of Temsavir-D5 involves several steps, including the selective deuteration of specific hydrogen atoms in the parent molecule. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in deuterium labeling techniques have made it possible to produce Temsavir-D5 with high efficiency and reproducibility.

Biological Activity and Mechanism of Action

Temsavir-D5 exerts its antiviral activity by inhibiting the initial step of HIV-1 infection, specifically the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host cells. This mechanism is distinct from that of other antiretroviral drugs, which typically target later stages of the viral life cycle. By blocking this initial interaction, Temsavir-D5 effectively prevents the virus from entering host cells, thereby reducing viral replication and spread.

In vitro studies have demonstrated that Temsavir-D5 exhibits potent antiviral activity against a wide range of HIV-1 strains, including those resistant to other classes of antiretroviral drugs. The compound's high selectivity for gp120 ensures minimal off-target effects, making it a promising candidate for combination therapy in HIV treatment regimens.

Pharmacokinetic Properties

The deuterium substitution in Temsavir-D5 significantly enhances its metabolic stability compared to its non-deuterated counterpart. This improvement in stability translates to extended half-life and reduced clearance rates, allowing for less frequent dosing and improved patient compliance. Preclinical studies have shown that Temsavir-D5 maintains high plasma concentrations over extended periods, which is crucial for sustained antiviral efficacy.

Clinical trials have further confirmed the favorable pharmacokinetic profile of Temsavir-D5. Phase I and II trials have demonstrated that the compound is well-tolerated with minimal side effects, making it suitable for long-term use in HIV patients. These findings have paved the way for larger-scale Phase III trials to evaluate its efficacy and safety in broader patient populations.

Potential Therapeutic Applications

The unique mechanism of action and improved pharmacokinetic properties of Temsavir-D5 make it a valuable addition to existing antiretroviral therapies. Its ability to inhibit early stages of HIV-1 infection complements other drugs that target later stages, providing a more comprehensive approach to viral suppression. This combination strategy has the potential to reduce viral load more effectively and delay the emergence of drug-resistant strains.

Beyond its use in combination therapy, Temsavir-D5 may also have applications in pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP). Its extended half-life and favorable safety profile make it an attractive candidate for these preventive measures, particularly in high-risk populations.

Current Research and Future Directions

Ongoing research continues to explore the full potential of Temsavir-D5. Recent studies have focused on optimizing dosing regimens and evaluating long-term safety profiles in diverse patient populations. Additionally, efforts are underway to develop novel delivery systems that can further enhance the bioavailability and efficacy of the compound.

The development of resistance remains a significant challenge in HIV treatment. However, early data suggest that resistance to Temsavir-D5 may be less common due to its unique mechanism of action. Further investigations are needed to fully understand the resistance profile and identify any potential cross-resistance with other antiretroviral drugs.

In conclusion, Temsavir-D5 (CAS No. 1352806-42-8) represents a promising advancement in the field of antiviral research. Its unique mechanism of action, improved pharmacokinetic properties, and favorable safety profile make it a valuable candidate for both therapeutic and preventive applications in HIV management. As research continues to evolve, Temsavir-D5 has the potential to significantly impact patient outcomes and contribute to more effective HIV treatment strategies.

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